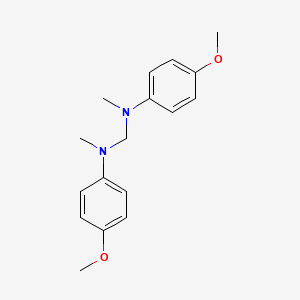
N,N'-Bis(4-methoxyphenyl)-N,N'-dimethylmethanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis(4-methoxyphenyl)-N,N’-dimethylmethanediamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two methoxyphenyl groups and two dimethylamino groups attached to a central methanediamine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(4-methoxyphenyl)-N,N’-dimethylmethanediamine typically involves the reaction of 4-methoxyaniline with formaldehyde and dimethylamine. The reaction is carried out under acidic conditions to facilitate the formation of the methanediamine structure. The general reaction scheme is as follows:
Step 1: 4-Methoxyaniline is reacted with formaldehyde in the presence of an acid catalyst to form a Schiff base intermediate.
Step 2: The Schiff base intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product, N,N’-Bis(4-methoxyphenyl)-N,N’-dimethylmethanediamine.
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis(4-methoxyphenyl)-N,N’-dimethylmethanediamine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Bis(4-methoxyphenyl)-N,N’-dimethylmethanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the methoxyphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
N,N’-Bis(4-methoxyphenyl)-N,N’-dimethylmethanediamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Wirkmechanismus
The mechanism of action of N,N’-Bis(4-methoxyphenyl)-N,N’-dimethylmethanediamine involves its interaction with molecular targets through its aromatic and amine functional groups. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or activation. The compound’s methoxy groups can also participate in hydrogen bonding, further influencing its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Bis(4-methoxyphenyl)naphthalen-2-amine: Similar structure but with a naphthalene core.
N,N’-Bis(4-methoxyphenyl)urea: Contains urea functionality instead of methanediamine.
N,N’-Bis(4-methoxyphenyl)-N,N’-dimethylbenzene-1,4-diamine: Similar structure but with a benzene core.
Uniqueness
N,N’-Bis(4-methoxyphenyl)-N,N’-dimethylmethanediamine is unique due to its specific combination of methoxyphenyl and dimethylamino groups attached to a methanediamine core. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and organic electronics.
Eigenschaften
CAS-Nummer |
62895-91-4 |
|---|---|
Molekularformel |
C17H22N2O2 |
Molekulargewicht |
286.37 g/mol |
IUPAC-Name |
N,N'-bis(4-methoxyphenyl)-N,N'-dimethylmethanediamine |
InChI |
InChI=1S/C17H22N2O2/c1-18(14-5-9-16(20-3)10-6-14)13-19(2)15-7-11-17(21-4)12-8-15/h5-12H,13H2,1-4H3 |
InChI-Schlüssel |
YVLLJVRSQBQVSP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CN(C)C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



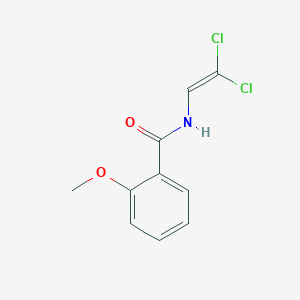
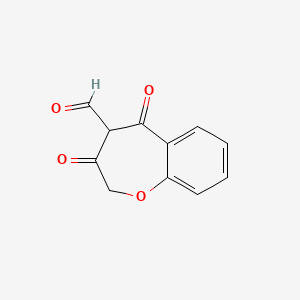
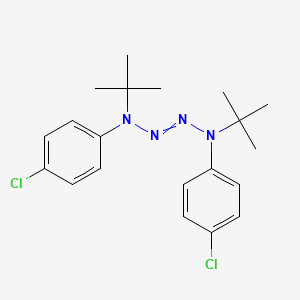
![3-(Butoxymethyl)-2-oxaspiro[4.5]decan-1-one](/img/structure/B14513834.png)
![2-[Bis(methylsulfanyl)methylidene]nonanoic acid](/img/structure/B14513835.png)

![2-[2-(Piperidine-1-carbonyl)phenyl]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B14513855.png)
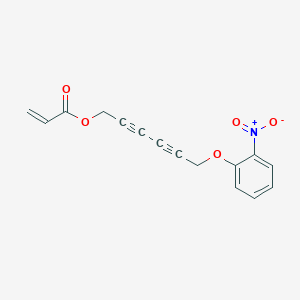

![[3-(4-Chlorobenzoyl)phenoxy]acetic acid](/img/structure/B14513866.png)
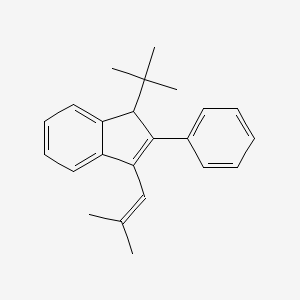
![1-(4-Fluorophenyl)-4-nitrobicyclo[2.2.2]octane](/img/structure/B14513875.png)
![N,N'-[Oxydi(4,1-phenylene)]bis(N-nitrosoacetamide)](/img/structure/B14513879.png)
